![molecular formula C26H29N5O4 B2462554 3-(2-(4-(2,5-二甲基苯基)哌嗪-1-基)-2-氧代乙基)-7,8-二甲氧基-3H-嘧啶并[5,4-b]吲哚-4(5H)-酮 CAS No. 1105226-50-3](/img/structure/B2462554.png)
3-(2-(4-(2,5-二甲基苯基)哌嗪-1-基)-2-氧代乙基)-7,8-二甲氧基-3H-嘧啶并[5,4-b]吲哚-4(5H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-(4-(2,5-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-7,8-dimethoxy-3H-pyrimido[5,4-b]indol-4(5H)-one is a useful research compound. Its molecular formula is C26H29N5O4 and its molecular weight is 475.549. The purity is usually 95%.
BenchChem offers high-quality 3-(2-(4-(2,5-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-7,8-dimethoxy-3H-pyrimido[5,4-b]indol-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-(4-(2,5-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-7,8-dimethoxy-3H-pyrimido[5,4-b]indol-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
肾上腺素能受体亲和力:罗密欧、鲁索和布莱西(2001 年)的一项研究合成了 5H-嘧啶并[5,4-b]吲哚的衍生物,显示出对 α1D-肾上腺素能受体亚型的亲和力和选择性。这些化合物(包括与指定化合物具有相似结构衍生物)在结合测定中针对克隆的 α1A、α1B 和 α1D 肾上腺素能受体亚型进行了测试 (Romeo, Russo, & Blasi, 2001)。
抗菌活性:Yurttaş 等人(2016 年)探索了从 4-(2-嘧啶基)哌嗪二硫代氨基甲酸钾盐开始合成带有噻唑/苯并噻唑环的各种二硫代氨基甲酸酯衍生物。合成的化合物显示出显着的抗菌活性 (Yurttaş et al., 2016)。
抗惊厥活性:Kamiński、Rzepka 和 Obniska(2011 年)合成了新的衍生物并对其进行了抗惊厥活性的测试。这些衍生物包括 1-[2-氧代-2-(4-苯基哌嗪-1-基)乙基]吡咯烷-2,5-二酮,在各种癫痫模型中显示出疗效 (Kamiński, Rzepka, & Obniska, 2011)。
抗增殖活性:Mallesha 等人(2012 年)合成了新的 2-甲基-3-(2-哌嗪-1-基-乙基)-吡啶并[1,2-a]嘧啶-4-酮衍生物,显示出对各种人类癌细胞系具有显着的抗增殖作用 (Mallesha et al., 2012)。
HIV-1 逆转录酶抑制剂:罗梅罗等人(1994 年)对双(杂芳基)哌嗪 (BHAP) 作为非核苷 HIV-1 逆转录酶抑制剂进行了一项研究。这些化合物显示出的效力远远超过先导化合物 U-80493E (Romero et al., 1994)。
沙门氏菌生物膜抑制:罗宾斯等人(2012 年)鉴定和表征了 5H-嘧啶并[5,4-b]吲哚的衍生物作为沙门氏菌生物膜的抑制剂。他们专注于不影响浮游生长以最大限度地减少耐药性发展的分子 (Robijns et al., 2012)。
作用机制
Target of Action
The compound “3-{2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-7,8-dimethoxy-3H,4H,5H-pyrimido[5,4-b]indol-4-one” is likely to interact with alpha1-adrenergic receptors (α1-ARs), which are a class of G-protein-coupled receptors . These receptors are significant targets for various neurological conditions treatment .
Mode of Action
The interaction of “3-{2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-7,8-dimethoxy-3H,4H,5H-pyrimido[5,4-b]indol-4-one” with its targets can lead to a variety of effects. The compound may act as an antagonist, blocking the action of endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Biochemical Pathways
It’s known that indole derivatives, which this compound is a part of, can have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
Similar compounds have been studied for their absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
Indole derivatives have been reported to exhibit notable cytotoxicity in certain cell lines .
Action Environment
The action environment of “3-{2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-7,8-dimethoxy-3H,4H,5H-pyrimido[5,4-b]indol-4-one” is likely to be influenced by various factors. For instance, storage conditions can affect the stability of the compound
属性
IUPAC Name |
3-[2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-7,8-dimethoxy-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O4/c1-16-5-6-17(2)20(11-16)29-7-9-30(10-8-29)23(32)14-31-15-27-24-18-12-21(34-3)22(35-4)13-19(18)28-25(24)26(31)33/h5-6,11-13,15,28H,7-10,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHHELRUVVIVMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)CN3C=NC4=C(C3=O)NC5=CC(=C(C=C54)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(4-(2,5-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-7,8-dimethoxy-3H-pyrimido[5,4-b]indol-4(5H)-one |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。